molecular formula C6H13NO B14796411 (1R)-2-amino-1-methylcyclopentan-1-ol

(1R)-2-amino-1-methylcyclopentan-1-ol

Cat. No.: B14796411
M. Wt: 115.17 g/mol
InChI Key: KKBCPZUWBKCECT-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopentane ring structure, which is substituted with an amino group and a hydroxyl group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of these substituents, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 2-methylcyclopentanone with a chiral borane reagent can yield the desired (1R,2R)-2-Amino-1-methylcyclopentan-1-ol with high enantioselectivity .

Industrial Production Methods

Industrial production of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be further reduced to modify the cyclopentane ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-methylcyclopentanone, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    2-Amino-1-methylcyclopentanol: A compound with similar structure but without specific stereochemistry.

    Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentane ring.

Uniqueness

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,2R) configuration is crucial for its interaction with chiral environments, such as enzyme active sites, making it a valuable compound in asymmetric synthesis and chiral recognition studies .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-2-amino-1-methylcyclopentan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1

InChI Key

KKBCPZUWBKCECT-PRJDIBJQSA-N

Isomeric SMILES

C[C@]1(CCCC1N)O

Canonical SMILES

CC1(CCCC1N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.